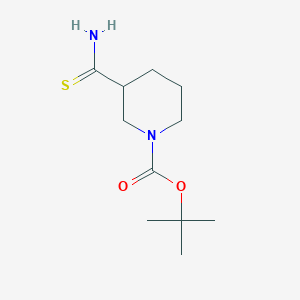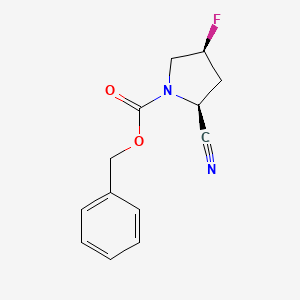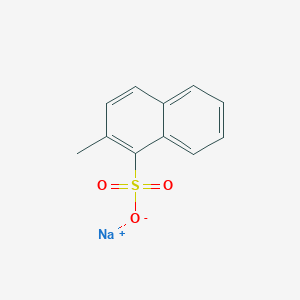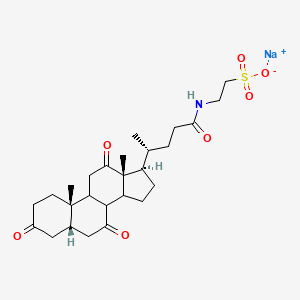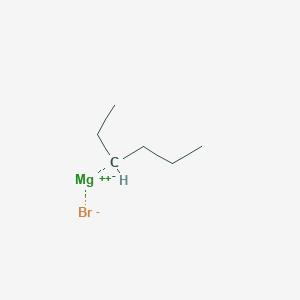
3-Hexylmagnesiumbromid
Übersicht
Beschreibung
3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, characterized by the presence of a hexyl group bonded to magnesium and bromine. This compound is typically utilized in the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .
Wissenschaftliche Forschungsanwendungen
3-Hexylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Wirkmechanismus
Target of Action
3-Hexylmagnesium bromide is an organomagnesium compound . Its primary targets are electrophiles , particularly carbonyl compounds .
Mode of Action
3-Hexylmagnesium bromide, as a Grignard reagent, interacts with its targets through addition reactions . It adds to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids .
Biochemical Pathways
The addition reactions involving 3-Hexylmagnesium bromide and electrophiles are part of the broader Grignard reaction . This reaction is commonly used for the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
Like other grignard reagents, it is typically prepared and used in solution, suggesting that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the solvent used .
Result of Action
The result of 3-Hexylmagnesium bromide’s action is the formation of alcohols or carboxylic acids from carbonyl compounds . These products are often key intermediates in the synthesis of more complex organic compounds .
Action Environment
The action of 3-Hexylmagnesium bromide is influenced by the environmental conditions of the reaction. For instance, it is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . Furthermore, the presence of water or moisture can cause violent reactions , indicating that the reaction must be carried out under anhydrous conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexylmagnesium bromide is commonly prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods: In industrial settings, the preparation of 3-hexylmagnesium bromide follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure the complete conversion of magnesium and 1-bromohexane to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It reacts with various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids.
Reduction Reactions: It can reduce certain functional groups, such as ketones, esters, and nitriles, to form alcohols or amines.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters).
Solvents: Anhydrous diethyl ether or tetrahydrofuran.
Conditions: Inert atmosphere, low temperatures to control the exothermic nature of the reactions.
Major Products:
Alcohols: Formed from the addition of 3-hexylmagnesium bromide to aldehydes or ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Octylmagnesium bromide
- Phenylmagnesium bromide
Comparison: 3-Hexylmagnesium bromide is unique due to its hexyl group, which provides different steric and electronic properties compared to other Grignard reagents. This uniqueness allows it to be used in specific synthetic applications where other Grignard reagents may not be as effective .
Eigenschaften
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLKVAUUZBVIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





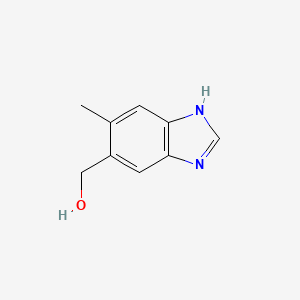

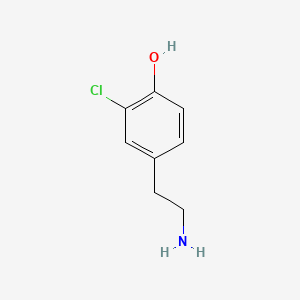


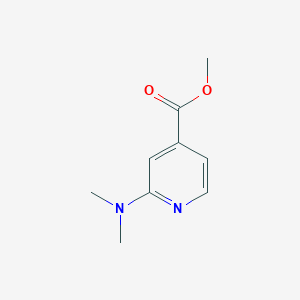
![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)
